Gallocatechin-(4alpha->8)-epigallocatechin

描述

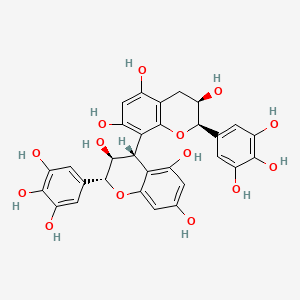

Structure

3D Structure

属性

IUPAC Name |

(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIEITOBJPNI-MMKMIGCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331905 | |

| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68964-95-4 | |

| Record name | Prodelphinidin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68964-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution of Gallocatechin 4alpha >8 Epigallocatechin

Identification in Specific Plant Species

The distribution of Gallocatechin-(4alpha->8)-epigallocatechin is not uniform across all plant species. It has been identified and characterized in a number of plants, ranging from common beverage sources to medicinal herbs and legumes.

Presence in Camellia sinensis (Tea Plant) and its Varieties

The tea plant, Camellia sinensis, is a well-documented source of a wide array of catechins and their derivatives. Gallocatechin-(4alpha->8)-epigallocatechin has been reported to be present in Camellia sinensis. nih.gov The concentration and composition of catechins, including this specific compound, can vary significantly among different types of tea, such as green tea, black tea, and white tea, which are all derived from the same plant but undergo different processing methods. researchgate.netfoodb.ca The levels of individual catechins are influenced by factors such as the variety of the tea plant, its growing conditions, and the age of the leaves. researchgate.net For instance, ceremonial matcha, which is made from the youngest leaves of the tea plant, has a different phytochemical profile compared to culinary matcha, which is produced from later harvest leaves. researchgate.net

Detection in Leguminous Plants (e.g., Trifolium repens, Vicia faba)

Gallocatechin-(4alpha->8)-epigallocatechin has also been identified in several species belonging to the legume family, Fabaceae. Notably, it has been found in the flowers of white clover (Trifolium repens). cabidigitallibrary.orgresearchgate.net Research on white clover flowers has shown the presence of this compound alongside its constituent monomers, gallocatechin and epigallocatechin, and their corresponding prodelphinidin polymers. cabidigitallibrary.orgresearchgate.net Furthermore, the compound has been reported in the faba bean (Vicia faba). nih.gov

Occurrence in Medicinal Plants (e.g., Croton lechleri, Cistus albidus)

Several plants with a history of use in traditional medicine have been found to contain Gallocatechin-(4alpha->8)-epigallocatechin. One such plant is Croton lechleri, a species from which a red latex known as "Sangre de Drago" or "Dragon's Blood" is harvested. This latex is used in traditional medicine, and the presence of Gallocatechin-(4alpha->8)-epicatechin has been reported in this species. nih.gov While the search results explicitly mention Gallocatechin-(4alpha->8)-epicatechin for Croton lechleri, the closely related structure of Gallocatechin-(4alpha->8)-epigallocatechin suggests a potential for its presence as well, though direct confirmation is pending further research. The occurrence in Cistus albidus (white-leaved rockrose) has also been noted.

Other Botanical Sources and Phylogenetic Distribution

Beyond the species mentioned above, Gallocatechin-(4alpha->8)-epigallocatechin and related proanthocyanidins (B150500) are distributed across various other botanical sources. For example, related compounds have been detected in barley (Hordeum vulgare). hmdb.ca The phylogenetic distribution of proanthocyanidins is wide, and they are characteristic secondary metabolites in many woody plants. The specific linkage type, (4alpha->8), is one of the most common interflavanoid bonds found in proanthocyanidins. The distribution of Gallocatechin-(4alpha->8)-epigallocatechin is part of the broader chemical diversity of tannins in the plant kingdom, which play crucial roles in plant-herbivore interactions and protection against pathogens.

Organ-Specific Localization within Plant Tissues

The accumulation of Gallocatechin-(4alpha->8)-epigallocatechin is not uniform throughout the plant; rather, it is often localized in specific tissues and organs. In white clover (Trifolium repens), this compound has been specifically identified within the flowers. cabidigitallibrary.orgresearchgate.net In the tea plant (Camellia sinensis), catechins, in general, are abundant in the leaves, particularly the young shoots. researchgate.net

At a subcellular level, studies on the localization of galloylated catechins in tea plants have provided insights into where these compounds are stored. Research using immunohistochemistry has demonstrated that galloylated catechins are primarily localized in the vacuoles of plant cells. frontiersin.org This sequestration within the vacuole is thought to be a mechanism to protect other cellular components from the potential pro-oxidant effects of high concentrations of these phenolic compounds, as well as to serve as a storage site for defense compounds.

Quantitative Distribution and Variability across Plant Genotypes and Ecotypes

The quantity of Gallocatechin-(4alpha->8)-epigallocatechin can vary significantly, not only between different plant species but also among different genotypes (genetic varieties) and ecotypes (populations adapted to specific environmental conditions) of the same species.

In Trifolium repens, while the compound is present in the flowers, the leaves of this plant are known to have extremely low levels of condensed tannins. researchgate.net This highlights a distinct organ-specific quantitative distribution. Research on white clover flowers has also revealed that polymers of gallocatechin and epigallocatechin units have an average degree of polymerization of approximately 5.8 flavanol units. cabidigitallibrary.orgresearchgate.net

The variability in catechin (B1668976) content, including that of Gallocatechin-(4alpha->8)-epigallocatechin, is also evident in Camellia sinensis. The genetic makeup of a particular tea cultivar, along with environmental factors such as climate, soil type, and cultivation practices, can all influence the final concentration of this and other polyphenolic compounds in the tea leaves.

Below is a data table summarizing the occurrence of Gallocatechin-(4alpha->8)-epigallocatechin in the mentioned plant species.

| Plant Species | Family | Plant Part | Reference(s) |

| Camellia sinensis (Tea Plant) | Theaceae | Leaves | nih.govresearchgate.net |

| Trifolium repens (White Clover) | Fabaceae | Flowers | cabidigitallibrary.orgresearchgate.net |

| Vicia faba (Faba Bean) | Fabaceae | Not Specified | nih.gov |

| Croton lechleri | Euphorbiaceae | Latex | nih.gov |

| Cistus albidus | Cistaceae | Not Specified | |

| Hordeum vulgare (Barley) | Poaceae | Not Specified | hmdb.ca |

Influence of Agronomic Practices and Environmental Factors on Accumulation

The biosynthesis and subsequent accumulation of Gallocatechin-(4alpha->8)-epigallocatechin in plants are intricately linked to a variety of external stimuli. Both the methods employed in cultivation and the prevailing environmental conditions play a crucial role in modulating the concentration of this, along with other related polyphenolic compounds.

Research into the effects of agricultural methods has highlighted that practices such as the level of nitrogen fertilization and the choice between organic and conventional farming can alter the phytochemical profile of plants. While specific quantitative data for Gallocatechin-(4alpha->8)-epigallocatechin is not extensively detailed in publicly available research, the general consensus for related proanthocyanidins in crops like tea (Camellia sinensis) suggests that these practices are significant. For instance, the application of nitrogen can influence the carbon/nitrogen balance within the plant, which in turn can affect the production of carbon-based secondary metabolites like flavonoids. Some studies on tea have indicated that organic farming practices may lead to an increase in the total polyphenol content, although the specific impact on Gallocatechin-(4alpha->8)-epigallocatechin requires more targeted investigation.

Environmental factors are also powerful modulators of the biosynthesis of this compound. Light exposure, in particular, has been identified as a key determinant. Studies on Camellia sinensis have shown that shading can lead to a decrease in the concentration of various catechins and proanthocyanidins. This is attributed to the plant's response to reduced light stress, which can alter the expression of genes involved in the flavonoid biosynthesis pathway. Conversely, greater light intensity is generally associated with an increased production of these compounds, likely as a protective mechanism against photodamage.

Other environmental stressors, such as drought and temperature fluctuations, are also known to influence the accumulation of secondary metabolites in plants. While direct evidence for Gallocatechin-(4alpha->8)-epigallocatechin is limited, the broader understanding of plant stress responses suggests that such conditions would likely impact its concentration. For example, drought stress often triggers the production of antioxidant compounds, a category to which proanthocyanidins belong.

The following tables summarize the general findings on how these factors influence the accumulation of related compounds, providing a likely indication of their effect on Gallocatechin-(4alpha->8)-epigallocatechin.

**Table 1: Influence of Agronomic Practices on Proanthocyanidin (B93508) Accumulation in *Camellia sinensis***

| Agronomic Practice | General Effect on Proanthocyanidins | Likely Impact on Gallocatechin-(4alpha->8)-epigallocatechin |

|---|---|---|

| Nitrogen Fertilization | Variable, dependent on application levels | Potentially altered concentrations |

| Organic Farming | May increase total polyphenol content | Potential for increased accumulation |

| Shading | Decreases catechin and proanthocyanidin levels | Likely decrease in concentration |

**Table 2: Influence of Environmental Factors on Proanthocyanidin Accumulation in *Camellia sinensis***

| Environmental Factor | General Effect on Proanthocyanidins | Likely Impact on Gallocatechin-(4alpha->8)-epigallocatechin |

|---|---|---|

| Light Intensity | Higher intensity increases accumulation | Likely increase in concentration |

| Drought Stress | Often increases antioxidant compounds | Potential for increased accumulation |

| Temperature | Variable, extremes can be stressors | Potentially altered concentrations |

It is important to note that while these trends are established for the broader class of proanthocyanidins, further research is necessary to quantify the precise impact of these factors on Gallocatechin-(4alpha->8)-epigallocatechin.

Biosynthesis and Plant Metabolic Pathways of Gallocatechin 4alpha >8 Epigallocatechin

General Biosynthetic Pathway of Flavan-3-ols

The foundation for Gallocatechin-(4alpha->8)-epigallocatechin lies in the synthesis of its constituent monomers, gallocatechin and epigallocatechin. This process is a significant branch of the broader flavonoid pathway.

Precursor Compounds and Early Enzymatic Steps (e.g., Shikimate and Phenylpropanoid Pathways)

The biosynthesis of all flavonoids, including flavan-3-ols, originates from the shikimate and phenylpropanoid pathways. fao.orgcaldic.com The shikimate pathway, a core metabolic route in plants, produces the aromatic amino acid L-phenylalanine. caldic.com This amino acid then enters the general phenylpropanoid pathway.

The initial steps of the phenylpropanoid pathway involve a series of enzymatic reactions that convert L-phenylalanine into p-coumaroyl-CoA. nih.gov This conversion is catalyzed by three key enzymes:

Phenylalanine ammonia-lyase (PAL)

Cinnamate 4-hydroxylase (C4H)

4-coumarate:CoA ligase (4CL)

p-Coumaroyl-CoA serves as a crucial branching point, leading to the synthesis of various phenolic compounds, including the flavonoids.

Flavan-3-ol (B1228485) Monomer Synthesis (e.g., Gallocatechin and Epigallocatechin)

The synthesis of the specific monomers, gallocatechin and epigallocatechin, involves a series of enzymatic modifications to the basic flavonoid skeleton. Following the formation of naringenin (B18129) chalcone (B49325) by chalcone synthase (CHS) , the first committed enzyme of the flavonoid pathway, chalcone isomerase (CHI) stereospecifically converts it to (2S)-naringenin. nih.gov

From naringenin, the pathway to gallocatechin and epigallocatechin is distinguished by the hydroxylation pattern of the B-ring. The enzyme Flavonoid 3',5'-hydroxylase (F3'5'H) is critical for the synthesis of prodelphinidins, as it introduces hydroxyl groups at the 3' and 5' positions of the B-ring of flavanones like naringenin or dihydroflavonols like dihydrokaempferol, leading to the formation of dihydromyricetin (B1665482). nih.govnih.gov The presence and activity of F3'5'H are thus a determining factor for a plant's ability to produce gallocatechin-based compounds. nih.gov

Dihydromyricetin then undergoes further enzymatic conversions to produce the flavan-3-ol monomers:

Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin (a flavan-3,4-diol). researchgate.net

Leucoanthocyanidin reductase (LAR) can then convert leucodelphinidin into (+)-gallocatechin (a 2,3-trans-flavan-3-ol). mdpi.com

Alternatively, anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), can oxidize leucodelphinidin to the unstable anthocyanidin, delphinidin (B77816). nih.gov

Finally, anthocyanidin reductase (ANR) converts delphinidin to (-)-epigallocatechin (B1671488) (a 2,3-cis-flavan-3-ol). nih.govmdpi.com

The activities of LAR and ANR are therefore key in producing the specific stereoisomers that form the building blocks of Gallocatechin-(4alpha->8)-epigallocatechin.

| Enzyme | Function in Flavan-3-ol Monomer Synthesis |

| Chalcone Synthase (CHS) | Catalyzes the formation of naringenin chalcone, the entry point into the flavonoid pathway. |

| Chalcone Isomerase (CHI) | Stereospecifically converts naringenin chalcone to (2S)-naringenin. |

| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Adds hydroxyl groups to the B-ring, a key step in prodelphinidin synthesis. |

| Dihydroflavonol 4-Reductase (DFR) | Reduces dihydroflavonols (e.g., dihydromyricetin) to leucoanthocyanidins. |

| Leucoanthocyanidin Reductase (LAR) | Converts leucoanthocyanidins into 2,3-trans-flavan-3-ols (e.g., gallocatechin). |

| Anthocyanidin Synthase (ANS/LDOX) | Oxidizes leucoanthocyanidins to anthocyanidins (e.g., delphinidin). |

| Anthocyanidin Reductase (ANR) | Converts anthocyanidins into 2,3-cis-flavan-3-ols (e.g., epigallocatechin). |

Mechanisms of Interflavanoid Linkage Formation

The final step in the biosynthesis of Gallocatechin-(4alpha->8)-epigallocatechin is the formation of the covalent bond between the two flavan-3-ol monomers.

Enzymatic Condensation Reactions

The precise mechanism of proanthocyanidin (B93508) polymerization, including the formation of dimers like Gallocatechin-(4alpha->8)-epigallocatechin, is still an area of active research. While the enzymatic machinery for monomer synthesis is well-defined, the enzyme responsible for catalyzing the condensation reaction has not been definitively identified. nih.govnih.gov

One hypothesis suggests that the polymerization may not be strictly enzyme-catalyzed but could occur spontaneously under specific cellular conditions, such as the acidic environment of the vacuole where proanthocyanidins (B150500) accumulate. nih.gov This model proposes that an activated flavan-3-ol intermediate, possibly a carbocation or a quinone methide formed from a leucoanthocyanidin, acts as the electrophile (the "upper" or extension unit). This reactive intermediate is then attacked by a nucleophilic flavan-3-ol monomer (the "lower" or starter unit), with the C8 position of the A-ring being a primary site of attack, leading to the formation of a C4-C8 interflavan bond. nih.gov

Some studies suggest the involvement of enzymes like laccases or polyphenol oxidases in the oxidative polymerization of flavan-3-ols, although their exact role in the formation of specific linkages in vivo remains to be fully elucidated. nih.gov

Stereochemical Control of Dimerization

The stereochemistry of the resulting dimer is crucial, and in Gallocatechin-(4alpha->8)-epigallocatechin, the linkage is specifically (4alpha->8). The formation of the alpha-linkage is a key aspect of its structure. The stereochemistry of the precursor monomers, (+)-gallocatechin (2R, 3S) and (-)-epigallocatechin (2R, 3R), dictates the potential stereochemical outcomes of the dimerization.

The control of this stereospecificity is not yet fully understood. It could be influenced by the specific orientation of the reacting molecules, which might be facilitated by scaffolding proteins or a multi-enzyme complex, often referred to as a metabolon. nih.gov Such a complex could bring the substrates into the correct proximity and orientation for the specific alpha-linkage to form, even if the final condensation step is not directly catalyzed by an enzyme. However, direct evidence for a proanthocyanidin-specific polymerase or the proteins controlling this precise stereochemistry is still forthcoming. nih.govnih.gov

Regulation of Biosynthesis

The biosynthesis of flavan-3-ols and, by extension, Gallocatechin-(4alpha->8)-epigallocatechin, is tightly regulated at the transcriptional level. nih.govmdpi.com The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex of transcription factors. mdpi.com

The primary regulatory complex is known as the MBW complex, which consists of three types of proteins:

R2R3-MYB transcription factors

basic Helix-Loop-Helix (bHLH) transcription factors

WD40-repeat proteins

Different combinations of these transcription factors can activate or repress the expression of specific genes in the flavonoid pathway. caldic.com For instance, specific MYB proteins have been identified that regulate the "late" biosynthetic genes, such as DFR, ANS, ANR, and LAR, which are directly involved in flavan-3-ol synthesis. mdpi.com The regulation of F3'5'H is also crucial for determining the flux towards prodelphinidin synthesis. Environmental factors and developmental cues can influence the activity of these transcription factors, thereby modulating the production of Gallocatechin-(4alpha->8)-epigallocatechin in the plant. mdpi.com

| Regulatory Component | Role in Biosynthesis |

| MYB Transcription Factors | Key regulators that bind to the promoters of flavonoid biosynthetic genes, often determining the specific branch of the pathway to be activated. |

| bHLH Transcription Factors | Form a complex with MYB proteins and WD40-repeat proteins to regulate gene expression. |

| WD40-Repeat Proteins | Act as a scaffold within the MBW complex, facilitating the interaction between MYB and bHLH factors. |

| Environmental & Developmental Cues | Influence the expression of regulatory genes, thereby controlling the overall production of proanthocyanidins in response to internal and external signals. |

Genetic Regulation and Gene Expression Profiling of Key Enzymes

The biosynthesis of proanthocyanidins (PAs), including Gallocatechin-(4alpha->8)-epigallocatechin, is a complex process orchestrated at the transcriptional level. nih.gov This regulation involves a sophisticated network of transcription factors (TFs) that modulate the expression of structural genes responsible for creating the flavan-3-ol monomers, gallocatechin and epigallocatechin, and their subsequent polymerization. nih.govnih.govresearchgate.net

The primary regulatory mechanism involves a protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. oup.comresearchgate.net This complex binds to the promoter regions of late biosynthetic genes (LBGs) in the flavonoid pathway, such as Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS), also known as Leucoanthocyanidin dioxygenase (LDOX). oup.comnih.gov Additionally, genes specific to PA synthesis, like Anthocyanidin reductase (ANR) and Leucoanthocyanidin reductase (LAR), which produce the flavan-3-ol precursors, are key targets. researchgate.net

Studies in various plants have identified specific TFs that act as either positive or negative regulators. For instance, in Arabidopsis thaliana, TT2 (a MYB factor), TT8 (a bHLH factor), and TTG1 (a WD40 protein) are central to activating the expression of PA biosynthetic genes. nih.gov Conversely, some MYB TFs can act as repressors, helping to fine-tune the levels of flavonoid production in response to developmental and environmental cues. nih.gov Co-expression network analysis has proven effective in identifying hub TFs that are potential regulators of PA accumulation. researchgate.net The expression of these regulatory genes is tightly controlled in a spatial and temporal manner throughout plant development. oup.com

Table 1: Key Transcription Factors in Proanthocyanidin Biosynthesis

| Transcription Factor Family | Example(s) | Function | Target Genes |

|---|---|---|---|

| R2R3-MYB | TT2, MYBPA1, IsMYB24 | Positive regulation of PA biosynthesis | DFR, ANS, ANR, LAR |

| bHLH | TT8, AN1 | Component of the MBW activation complex | DFR, ANS |

| WD40-Repeat | TTG1 | Scaffolding protein in the MBW complex | N/A (enables complex formation) |

| WRKY | Various | Can act as both activators and repressors | Flavonoid pathway genes |

| MADS-box | Various | Involved in developmental regulation of PA synthesis | Flavonoid pathway genes |

Impact of Environmental Stimuli (e.g., Light, Temperature, Nutrient Availability)

The synthesis of Gallocatechin-(4alpha->8)-epigallocatechin is highly responsive to abiotic environmental cues, which serve as signals for the plant to produce these protective compounds. nih.gov Environmental stressors often trigger the generation of reactive oxygen species (ROS), and the subsequent accumulation of PAs is an adaptive response to mitigate oxidative damage. nih.govnih.gov

Light: Light intensity and quality are critical factors. nih.gov High light intensity and UV-B radiation are known to significantly upregulate the expression of key biosynthetic genes, including Chalcone synthase (CHS), DFR, ANS, and ANR, leading to increased accumulation of catechins and their polymers. nih.govnih.gov In tea plants (Camellia sinensis), a primary source of Gallocatechin-(4alpha->8)-epigallocatechin, catechin (B1668976) content increases under appropriately high light intensity but can decrease if the light is excessive. nih.govnih.gov Shading, conversely, tends to repress the expression of these genes. nih.gov Some studies indicate that the effect of light on catechin accumulation is mediated by the plant's photosynthetic capacity. nih.gov

Temperature: Temperature plays a significant, often interactive, role with light. nih.gov Low temperatures can induce the expression of anthocyanin and PA synthesis genes. nih.gov However, the effect can be complex; for example, in apples, low nighttime temperatures combined with moderate light increased anthocyanin (a related flavonoid) concentration, but under natural high light, the lowest temperatures resulted in the lowest concentrations. nih.gov For PA extraction, temperature is also a key variable, with yields generally increasing up to a certain point (e.g., 80°C) before other components are co-extracted or degradation occurs. researchgate.net

Nutrient Availability: Nutrient deficiency, particularly nitrogen deficiency, is a well-documented trigger for increased PA production. nih.govnih.gov In poplar, nitrogen-deficient soil led to a 4- to 5-fold increase in foliar PA levels, which correlated with enhanced antioxidant capacity. nih.gov This response is considered a defense strategy, reallocating resources from growth towards the production of carbon-based secondary metabolites like PAs.

Table 2: Influence of Environmental Stimuli on Proanthocyanidin Biosynthesis

| Stimulus | Effect on Gene Expression | Effect on Compound Accumulation | Plant Example |

|---|---|---|---|

| High Light / UV | Upregulation of CHS, DFR, ANS, ANR | Increased catechin and PA levels | Camellia sinensis, Poplar |

| Low Temperature | Upregulation of flavonoid pathway genes | Increased PA and anthocyanin levels | Apple, Arabidopsis |

| Nitrogen Deficiency | Upregulation of PA pathway genes | Significant increase in PA concentration | Poplar |

Endogenous Hormonal Regulation

The biosynthesis of flavonoids, including the precursors to Gallocatechin-(4alpha->8)-epigallocatechin, is intricately linked with the signaling pathways of endogenous plant hormones. nih.govnih.gov Hormones act as internal signals that mediate developmental processes and stress responses, often by influencing the expression of the same MBW transcription factor complex that controls the flavonoid pathway. nih.gov

Auxins: Auxin has been shown to act as a negative regulator of flavonol biosynthesis in some contexts. nih.gov In radiata pine, for instance, increased auxin levels correlated with a repression of genes like CHS and F3H (Flavanone 3-hydroxylase), while favoring lignin (B12514952) biosynthesis. nih.gov Flavonoids, in turn, can regulate auxin transport, creating a feedback loop that influences plant growth and development. nih.gov

Ethylene (B1197577): Ethylene can modulate flavonoid accumulation. nih.gov In Arabidopsis roots, ethylene signaling was suggested to affect auxin transport and growth by influencing flavonoid levels. nih.gov In crabapple, ethylene response factors (ERFs) were found to directly bind to the promoters of LAR and ANR genes, acting as both positive and negative regulators of PA biosynthesis. mdpi.com

Jasmonates (JAs): Jasmonates are key signaling molecules in plant defense against herbivores and pathogens. JA signaling can lead to the degradation of JAZ repressor proteins, which in turn releases transcription factors like bHLH proteins. mdpi.com This de-repression allows for the activation of MYB-bHLH complexes, promoting the production of PAs and other defense compounds. mdpi.com

Table 3: Hormonal Effects on Proanthocyanidin-Related Gene Expression

| Hormone | Effect on Regulatory TFs | Effect on Structural Genes | General Outcome |

|---|---|---|---|

| Auxin | Can negatively regulate flavonoid-related TFs | Repression of early genes (CHS, F3H) | Decreased flavonol/PA synthesis |

| Ethylene | Interacts with ERFs | Direct regulation of LAR and ANR promoters | Modulated PA synthesis (can be +/-) |

| Jasmonates | Promotes degradation of JAZ repressors, releasing bHLH TFs | Upregulation of DFR, ANS, ANR | Increased PA synthesis |

Turnover and Degradation Pathways within Plant Systems

Proanthocyanidins, once synthesized and stored (typically in the vacuole), are not necessarily static. nih.govmdpi.com They are subject to turnover and degradation, although these processes within the living plant are less understood than their biosynthesis. The stability of PAs can be influenced by cellular conditions such as pH and the presence of oxidative agents.

Oxidative degradation is considered a primary pathway for PA breakdown. nih.gov This process can be initiated by various factors, including enzymatic action (e.g., by peroxidases or polyphenol oxidases) or non-enzymatically through exposure to reactive oxygen species within the cell. nih.govcapes.gov.br This degradation can lead to the cleavage of the interflavanoid bond (the 4α→8 linkage in this case), potentially depolymerizing the molecule into its constituent monomers (gallocatechin and epigallocatechin) or other low molecular weight compounds. nih.gov

Furthermore, the chemical environment can induce structural changes. High temperatures and changes in pH can lead to the non-enzymatic degradation or transformation of catechins and PAs. researchgate.netmdpi.com Studies on thermal processing show that catechin content decreases significantly with increasing temperature and time, with some molecules undergoing polymerization or breaking down into other aromatic compounds. mdpi.com While much of the research on PA degradation focuses on post-harvest processing or digestion, these underlying chemical instabilities also apply within the dynamic environment of a plant cell, contributing to the turnover of these complex polymers. nih.govresearchgate.net

Advanced Analytical Methodologies for Gallocatechin 4alpha >8 Epigallocatechin

Extraction and Isolation Strategies

The effective extraction and isolation of Gallocatechin-(4alpha->8)-epigallocatechin from plant materials is a critical first step that significantly influences the yield and purity of the final product. The methodologies employed must be optimized to selectively recover this dimeric proanthocyanidin (B93508) while minimizing degradation and co-extraction of interfering substances.

Optimization of Solvent Systems and Extraction Parameters

The recovery of proanthocyanidins (B150500), including Gallocatechin-(4alpha->8)-epigallocatechin, is highly dependent on the choice of solvent system and the physical parameters of the extraction process. Proanthocyanidins are typically extracted using aqueous organic solvents. nih.gov The polarity of the solvent, temperature, extraction time, and the solid-to-liquid ratio are all critical variables that must be fine-tuned to maximize yield.

Aqueous acetone (B3395972) is widely regarded as one of the most effective solvents for proanthocyanidin extraction due to its ability to disrupt the hydrogen bonds between the tannins and the plant matrix. nih.gov Studies on prodelphinidin-rich sources, such as bayberry leaves, have demonstrated that a systematic optimization of these parameters using methodologies like response surface methodology (RSM) can lead to significantly enhanced extraction efficiency. For instance, an optimized process for prodelphinidins from bayberry leaves yielded 117.3 ± 5.1 mg/g under specific conditions. nih.govnih.gov Similarly, various concentrations of ethanol (B145695) and methanol (B129727) in water have been successfully used, with the optimal choice often depending on the specific plant matrix and the target oligomer size. juniperpublishers.commdpi.com Acidification of the solvent can sometimes improve extraction, but it carries the risk of cleaving the acid-labile interflavanoid bond, which is undesirable when isolating intact oligomers. nih.gov

Table 1: Optimized Extraction Parameters for Prodelphinidins from Plant Sources

| Plant Source | Optimal Solvent | Solid:Liquid Ratio | Temperature (°C) | Time (min) | Resulting Yield | Reference |

|---|---|---|---|---|---|---|

| Bayberry (Myrica rubra) Leaves | 56.93% Acetone | 1:44.52 (g/mL) | 50 | 31.98 | 117.3 mg/g | nih.govnih.gov |

| Cocoa (Theobroma cacao) | 70% DMSO | 3g:15mL | Not specified | Not specified | 56.3 mg/g (total procyanidins) | juniperpublishers.com |

| Grape Pomace | 60% Methanol (1% Formic Acid) | 1:25 (w/v) | Not specified (10 min sonication) | 15 | ~5 mg/g (dimeric procyanidins) | mdpi.com |

Differential Precipitation and Solid-Phase Extraction

Following initial solvent extraction, the crude extract contains a complex mixture of compounds. Differential precipitation and solid-phase extraction (SPE) are key downstream techniques used for purification and fractionation.

Differential Precipitation: Proanthocyanidins are known for their ability to precipitate proteins, a defining characteristic of tannins. cytivalifesciences.com This property can be exploited in reverse to purify them. By carefully altering solvent composition (e.g., by adding a non-solvent), proanthocyanidins can be selectively precipitated out of the crude extract, leaving more soluble impurities behind. This method is often used as a preliminary, cost-effective step to concentrate the proanthocyanidin fraction before more refined chromatographic separation.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and fractionation prior to detailed analysis. youtube.com For proanthocyanidin isolation, polymeric sorbents such as vinylbenzene-based resins (e.g., Amberlite™) are often employed. mdpi.commdpi.com The typical SPE workflow involves five steps:

Conditioning: The sorbent is activated with an organic solvent like methanol, followed by equilibration with water. youtube.commdpi.com

Loading: The aqueous crude extract is passed through the cartridge. Proanthocyanidins and other less polar compounds are retained on the sorbent, while highly polar compounds like sugars and organic acids pass through. mdpi.com

Washing: The cartridge is washed with water or a very low concentration of organic solvent to remove any remaining polar impurities. mdpi.com

Elution: The target proanthocyanidins are recovered by eluting the column with a stronger organic solvent, such as acidified methanol or aqueous acetone. mdpi.com Different fractions can be collected by gradually increasing the solvent strength.

This SPE cleanup is crucial for removing substances that could interfere with subsequent chromatographic analysis and helps to concentrate the dimeric proanthocyanidin fraction, which includes Gallocatechin-(4alpha->8)-epigallocatechin.

Chromatographic Separation Techniques

Chromatography is indispensable for the analysis and purification of Gallocatechin-(4alpha->8)-epigallocatechin. A combination of different chromatographic methods is typically required to achieve the separation of this specific dimer from a complex mixture of structurally similar flavonoids.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of individual proanthocyanidins. scienceopen.comresearchgate.net Both normal-phase (NP) and reversed-phase (RP) HPLC can be utilized.

Reversed-Phase (RP) HPLC: This is the most common approach, typically using a C18 stationary phase. Separation is based on hydrophobicity. A gradient elution is employed, starting with a polar mobile phase (e.g., water with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov Detection is commonly performed using a UV detector at 280 nm, the absorbance maximum for flavan-3-ols. scienceopen.com However, for enhanced sensitivity and selectivity for certain proanthocyanidins (though less so for prodelphinidins), fluorescence detection can be used. scienceopen.com

Normal-Phase (NP) HPLC: This method separates proanthocyanidins based on their degree of polymerization. It is particularly useful for resolving different oligomeric classes (monomers, dimers, trimers, etc.).

For accurate quantification, a validated HPLC method is essential, involving calibration with purified standards, though the lack of commercially available standards for every specific proanthocyanidin dimer remains a significant challenge. scienceopen.comnih.gov

Table 2: Typical Parameters for HPLC Analysis of Proanthocyanidins

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | wiley.com |

| Mobile Phase A | Water with 0.1-2% Formic Acid | nih.govcore.ac.uk |

| Mobile Phase B | Acetonitrile/Water mixture (often with 0.1-0.5% Formic Acid) | nih.govcore.ac.uk |

| Elution | Gradient (e.g., 10% B increasing to 55-95% B over 50-60 min) | nih.gov |

| Flow Rate | ~1.0 mL/min | nih.gov |

| Detection | UV/DAD at 280 nm or Fluorescence (Ex: ~276 nm, Em: ~316 nm) | scienceopen.com |

| Column Temperature | 30 °C | nih.gov |

Size-Exclusion Chromatography (e.g., Sephadex LH-20) for Oligomer Fractionation

Size-Exclusion Chromatography (SEC) on Sephadex LH-20 is a classic and highly effective method for the fractionation of proanthocyanidins based on their molecular size. researchgate.netnih.gov Sephadex LH-20 is a cross-linked dextran (B179266) gel that swells in organic solvents and aqueous-organic mixtures, creating a porous matrix. sigmaaldrich.com

The separation principle relies on the differential access of molecules to the pores of the gel. Larger molecules (higher oligomers and polymers) are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules, such as the dimeric Gallocatechin-(4alpha->8)-epigallocatechin, can penetrate the pores to varying degrees, leading to a longer retention time and later elution compared to larger polymers but earlier elution than monomers like Gallocatechin or Epigallocatechin. researchgate.net

Elution is typically performed using solvents like ethanol, methanol, or aqueous acetone. researchgate.net By collecting fractions over time, the initial extract can be effectively separated into polymeric, oligomeric, and monomeric components, significantly simplifying the mixture for further purification by other methods like preparative HPLC. nih.gov

Preparative Chromatography for Compound Purification

While analytical HPLC is used for quantification, preparative HPLC is used for the isolation and purification of compounds in larger quantities. labcompare.comnih.gov After an initial fractionation using a method like Sephadex LH-20 chromatography, fractions enriched with the target dimer, Gallocatechin-(4alpha->8)-epigallocatechin, are subjected to preparative HPLC.

The process involves scaling up the analytical method. This requires using a larger column with a greater amount of stationary phase and operating at a higher flow rate to accommodate a larger sample load. labcompare.com The mobile phase composition and gradient profile are carefully optimized to maximize the resolution between the target peak and closely eluting impurities. nih.gov As the separated compounds exit the detector, a fraction collector is used to isolate the pure Gallocatechin-(4alpha->8)-epigallocatechin. This final step is crucial for obtaining a highly purified standard necessary for structural elucidation and biological activity studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

2D NMR (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of complex molecules like Gallocatechin-(4alpha->8)-epigallocatechin. It resolves overlapping signals found in 1D spectra and reveals correlations between nuclei, providing detailed insights into connectivity and spatial arrangement. github.io

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For Gallocatechin-(4alpha->8)-epigallocatechin, COSY spectra are used to trace the proton-proton connectivities within each of the flavan-3-ol (B1228485) rings (the gallocatechin and epigallocatechin units), helping to assign the signals of the individual spin systems. github.iosdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (¹J coupling). sdsu.educolumbia.edu This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. An edited HSQC can further distinguish between CH/CH₃ groups (which appear as positive signals) and CH₂ groups (which appear as negative signals), aiding in the definitive assignment of the methylene (B1212753) C4 of the epigallocatechin unit. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for determining the stereochemistry of the molecule by detecting through-space interactions between protons that are in close proximity, regardless of the number of bonds separating them. libretexts.orglibretexts.org For Gallocatechin-(4alpha->8)-epigallocatechin, the key application of NOESY is to establish the relative stereochemistry of the interflavan linkage. A NOE correlation between the H4 proton of the gallocatechin unit and the protons on the A-ring of the epigallocatechin unit would indicate their spatial proximity, helping to confirm the α-orientation of the linkage. acdlabs.comyoutube.com

Table 1: Key 2D NMR Correlations for Structural Elucidation of Gallocatechin-(4α→8)-epigallocatechin

| NMR Experiment | Type of Correlation | Information Gained | Key Correlation Example |

|---|---|---|---|

| COSY | ¹H-¹H (Through-bond, 2-3 bonds) | Identifies J-coupled protons within each flavan-3-ol unit. | H-2 with H-3; H-6' with H-2' (in units lacking a 5'-OH) |

| HSQC | ¹H-¹³C (Through-bond, 1 bond) | Assigns carbons based on their attached protons. | H-4 correlates with C-4 |

| HMBC | ¹H-¹³C (Through-bond, 2-3 bonds) | Establishes connectivity between monomeric units and confirms substituent placement. | H4 (upper unit) with C8 & C6 (lower unit) |

| NOESY | ¹H-¹H (Through-space) | Determines relative stereochemistry and conformation. | H4 (upper unit) with A-ring protons (lower unit) to confirm linkage stereochemistry. |

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric assays are widely used for the rapid quantification of total proanthocyanidins (PACs) in various samples. While often not specific to a single compound like Gallocatechin-(4alpha->8)-epigallocatechin, they provide valuable estimates of total PAC content.

Spectrophotometric Assays: The most prominent colorimetric method for PAC quantification is the 4-dimethylaminocinnamaldehyde (B146742) (DMAC) assay. gbiosciences.com This method is preferred over older techniques like the vanillin-HCl assay due to its greater sensitivity, specificity, and repeatability. researchgate.net The DMAC reagent reacts specifically with the terminal units of PACs, forming a green-blue chromophore that is measured spectrophotometrically at approximately 640 nm. gbiosciences.comdmac-asso.org This high wavelength avoids interference from naturally occurring red anthocyanin pigments. dmac-asso.org However, the DMAC assay has limitations. The molar absorption coefficients can vary depending on the PAC's degree of polymerization and the type of interflavan linkage (A-type vs. B-type), which can affect accuracy when using a standard that does not perfectly match the sample's composition. nih.gov

Spectrofluorometric Assays: High-performance liquid chromatography (HPLC) with fluorescence detection offers enhanced sensitivity and selectivity for the analysis of certain proanthocyanidins. scienceopen.com For many procyanidins (composed of catechin (B1668976) or epicatechin units), fluorescence detection using an excitation wavelength of approximately 276 nm and an emission wavelength of around 316 nm is effective. scienceopen.com However, this method is less sensitive for prodelphinidins (containing gallocatechin or epigallocatechin units) and their gallic acid esters. scienceopen.com Therefore, while spectrofluorometry can be a powerful tool, its applicability for the precise quantification of Gallocatechin-(4alpha->8)-epigallocatechin may be limited compared to UV or MS detection unless specific derivatization or optimized conditions are employed.

Table 2: Comparison of Common Assays for Proanthocyanidin Quantification

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| DMAC Spectrophotometry | Colorimetric reaction with terminal PAC units. gbiosciences.com | High specificity for PACs, rapid, reproducible, avoids anthocyanin interference. dmac-asso.org | Response varies with polymer size and linkage type; does not distinguish between different PACs. nih.gov |

| HPLC-Fluorescence | Detection based on native fluorescence. | High sensitivity and selectivity for certain procyanidins. scienceopen.com | Lower sensitivity for prodelphinidins like gallocatechin derivatives. scienceopen.com |

Development and Validation of Analytical Standards and Reference Materials

The accuracy of any quantitative analysis heavily relies on the availability of pure analytical standards and certified reference materials. A significant challenge in the analysis of specific proanthocyanidins, including Gallocatechin-(4alpha->8)-epigallocatechin, is the commercial scarcity of the pure compound to serve as a standard. scienceopen.com

Development of Standards: Due to the difficulty in synthesizing or isolating individual high-purity PAC oligomers, researchers often rely on more accessible standards. These can include simpler, commercially available dimers like Procyanidin (B600670) B2 or Procyanidin A2, or complex but well-characterized mixtures extracted from a natural source, such as a cranberry PAC standard (c-PAC). researchgate.netnih.govmedchemexpress.comsigmaaldrich.com The use of a standard that does not structurally match the analyte (e.g., using a procyanidin standard for a prodelphinidin analysis) can introduce quantification errors. researchgate.net Therefore, the development of certified reference materials for a wider range of PACs, including Gallocatechin-(4alpha->8)-epigallocatechin, is a critical area of ongoing research.

Method Validation: Once an analytical method and a reference standard are chosen, the method must be rigorously validated to ensure its reliability. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include: nih.govresearchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample (evaluated as repeatability and intermediate precision).

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies.

An inter-laboratory study to validate the DMAC assay for soluble PACs in cranberry products provides a practical example of these parameters. researchgate.netnih.gov

Table 3: Example Validation Parameters from an Inter-laboratory Study of the DMAC Method Using a Cranberry PAC Standard

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range (c-PAC standard) | 13.520 to 135.95 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 3.16 µg/mL | researchgate.netnih.gov |

| Repeatability (RSDr) | Met Standard Method Performance Requirements (SMPR®) | researchgate.net |

| Inter-laboratory Precision (HorRat) | Satisfied acceptance range | researchgate.net |

Biological Activities and Molecular Mechanisms of Gallocatechin 4alpha >8 Epigallocatechin Preclinical Studies

Antioxidant and Free Radical Scavenging Properties (In Vitro and Non-Human In Vivo)

Gallocatechin-(4alpha->8)-epigallocatechin, also known as prodelphinidin B4, exhibits significant antioxidant capabilities. Its mode of action is centered on neutralizing free radicals, which in turn protects cells from the detrimental effects of oxidative stress. biosynth.com This activity is largely attributed to its chemical structure, which is conducive to donating hydrogen atoms to neutralize reactive oxygen species. biosynth.com As a dimeric prodelphinidin, it has been noted to possess greater free radical scavenging activity compared to its monomeric forms, a characteristic thought to be due to the higher number of hydroxyl groups in its structure. foodandnutritionjournal.org

The primary antioxidant mechanism of Gallocatechin-(4alpha->8)-epigallocatechin is its ability to directly scavenge harmful free radicals. biosynth.com This compound is part of the flavonoid group, which is well-regarded for its antioxidant properties. biosynth.com Research on biflavonoids, a class that includes prodelphinidin B4, has confirmed their efficacy as scavengers of reactive oxygen species. semanticscholar.org The capacity to neutralize these reactive molecules is a key aspect of its protective effects at a cellular level. biosynth.com

Beyond direct scavenging, Gallocatechin-(4alpha->8)-epigallocatechin contributes to the body's antioxidant defenses by influencing endogenous enzyme systems. Extracts containing prodelphinidins like B3 and B4 have been associated with an increase in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866). mdpi.com Furthermore, these extracts have been shown to prevent a decline in the activity of glutathione peroxidase. mdpi.comresearchgate.net The interaction of Gallocatechin-(4alpha->8)-epigallocatechin with crucial human proteins, including mitochondrial superoxide dismutase 2 and glutathione peroxidase 1, has been documented in scientific databases. genome.jp Studies involving kombucha-fermented extracts rich in prodelphinidin B4 have also highlighted their role in supporting the endogenous protective system, which includes these vital enzymes. nih.gov

The free-radical scavenging ability of Gallocatechin-(4alpha->8)-epigallocatechin translates into tangible protection against oxidative damage in various preclinical models. biosynth.comnih.govmdpi.com For instance, research on extracts containing this prodelphinidin has demonstrated a protective effect against oxidative hemolysis and lipid peroxidation in human red blood cells. researchgate.net In animal-derived models, barley husks, which are a rich source of prodelphinidin B4, have been shown to possess high antioxidant capacity and can mitigate the oxidation of human LDL cholesterol. researchgate.net These protective actions underscore its potential in countering the cellular damage linked to chronic diseases rooted in oxidative stress. biosynth.com

Anti-inflammatory Actions (In Vitro and Non-Human In Vivo)

In addition to its antioxidant effects, Gallocatechin-(4alpha->8)-epigallocatechin and related proanthocyanidins (B150500) have demonstrated anti-inflammatory properties in preclinical settings. researchgate.net

Proanthocyanidins, the class of compounds to which Gallocatechin-(4alpha->8)-epigallocatechin belongs, are known to influence various enzyme systems, including the pro-inflammatory enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.net While direct studies on the base compound are limited, a galloylated derivative, prodelphinidin-B4-3´-O-gallate, has been noted for its anti-inflammatory effects through the inhibition of COX-2 expression. uc.pt Research on other related biflavonoids has shown that they can inhibit COX-2 expression that is triggered by inflammatory mediators. mdpi.com

The anti-inflammatory activity of this compound class extends to the modulation of inflammatory signaling molecules. For example, peanut skin extract, which is a source of proanthocyanidins, was found to reduce the production of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a cultured human monocytic cell line. researchgate.net Although direct data for Gallocatechin-(4alpha->8)-epigallocatechin is emerging, studies on closely related biflavonoids show they can inhibit the secretion of a range of pro-inflammatory factors in macrophage cell models. semanticscholar.org Furthermore, the galloylated form of prodelphinidin B4 has demonstrated an ability to inhibit the production of cytokines. uc.pt

Interactive Data Table: Summary of Preclinical Findings

| Biological Activity | Specific Effect | Model System | Key Findings | References |

|---|---|---|---|---|

| Antioxidant | Direct ROS/RNS Scavenging | In Vitro | Neutralizes free radicals through hydrogen donation. | biosynth.com, semanticscholar.org, foodandnutritionjournal.org |

| Antioxidant | Modulation of Enzymes | In Vitro | Increases activity of Superoxide Dismutase and Glutathione Peroxidase. | genome.jp, nih.gov, mdpi.com, researchgate.net |

| Antioxidant | Protection from Damage | Cellular (Erythrocytes) | Inhibits oxidative hemolysis and lipid peroxidation. | researchgate.net |

| Anti-inflammatory | Enzyme Inhibition | In Vitro | The galloylated form inhibits COX-2 expression. | uc.pt |

| Anti-inflammatory | Cytokine Modulation | Cellular (Monocytes) | Related proanthocyanidins decrease TNF-α and IL-6 production. | semanticscholar.org, researchgate.net |

Attenuation of Adipose Tissue Inflammation in Animal Models

Obesity is closely linked to a state of chronic, low-grade inflammation within adipose tissue, a condition that contributes significantly to the development of metabolic disorders. nih.govnih.gov This inflammatory state is characterized by the infiltration of immune cells, such as macrophages, into the adipose tissue and the increased production of pro-inflammatory signaling molecules. nih.gov While extensive research has been conducted on the anti-inflammatory properties of various dietary polyphenols, specific preclinical data on the direct effects of Gallocatechin-(4alpha->8)-epigallocatechin on adipose tissue inflammation in animal models are not available in the reviewed scientific literature.

However, studies on related procyanidins and other flavonoids suggest a potential for this class of compounds to mitigate obesity-associated inflammation. For instance, procyanidins, in general, have been shown to possess anti-inflammatory properties by targeting various inflammatory mediators. nih.gov Phyto-therapeutics containing flavonoids are being explored for their potential to ameliorate adipose tissue inflammation. nih.gov The general mechanism involves the modulation of pro- and anti-inflammatory signaling pathways within adipose tissue. nih.gov

The development of obesity often leads to dysfunctional adipocytes that release inflammatory signals, attracting immune cells and perpetuating a cycle of inflammation. nih.govnih.gov Therapeutic strategies often aim to interrupt this cycle. While specific animal models testing Gallocatechin-(4alpha->8)-epigallocatechin are lacking, the broader class of proanthocyanidins has been investigated for its health benefits, some of which are attributed to their anti-inflammatory potential. nih.gov Further research is necessary to specifically elucidate the role of Gallocatechin-(4alpha->8)-epigallocatechin in modulating adipose tissue inflammation in vivo.

Antimicrobial and Antiviral Efficacy (In Vitro)

Inhibition of Bacterial Growth and Biofilm Formation

While direct studies on the antibacterial and antibiofilm properties of Gallocatechin-(4alpha->8)-epigallocatechin are limited, research on related proanthocyanidins, particularly procyanidins and other flavonoids, indicates a potential for antimicrobial activity. Procyanidins have been reported to inhibit the growth of various bacteria and to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria. nih.govnih.gov

For instance, certain flavonoids have been shown to inhibit bacterial enzymes and disrupt cell membranes. nih.gov Phloretin, a natural flavonoid, has demonstrated a dose-dependent reduction of acid production by Streptococcus mutans, a key bacterium in dental caries, and has been shown to inhibit biofilm formation. nih.gov Similarly, other flavonoids are known to suppress the expression of genes associated with biofilm-associated virulence factors. nih.gov

A synthesized furanone was found to inhibit the growth and swarming motility of Bacillus subtilis in a concentration-dependent manner, as well as its biofilm formation. capes.gov.br Although these findings are not specific to Gallocatechin-(4alpha->8)-epigallocatechin, they highlight the potential of related flavonoid structures to exert antibacterial and antibiofilm effects. Further investigation is required to determine the specific activity of Gallocatechin-(4alpha->8)-epigallocatechin against various bacterial strains and its efficacy in preventing biofilm development.

Antiviral Effects against Specific Viruses (e.g., Herpes Simplex Virus, Influenza Virus)

In vitro studies have demonstrated the antiviral potential of prodelphinidins, a class of compounds to which Gallocatechin-(4alpha->8)-epigallocatechin belongs, against certain viruses, particularly Herpes Simplex Virus (HSV).

Research on a structurally related compound, prodelphinidin B-2 3'-O-gallate, isolated from green tea leaf, has shown significant antiviral activity against Herpes Simplex Virus type 2 (HSV-2). nih.gov In one study, this compound exhibited an IC50 of 5.0 +/- 1.0 μM in an XTT assay and 1.6 +/- 0.3 pM in a plaque reduction assay (PRA). nih.gov The 50% cytotoxic concentration (CC50) for Vero cells was 33.3 +/- 3.7 μM, resulting in selectivity indexes (SI) of 6.7 for the XTT assay and 20.8 for the PRA. nih.gov

Another related compound, prodelphinidin B-2 3,3′-di-O-gallate from Myrica rubra, also demonstrated potent anti-HSV-2 activity. thieme-connect.comnih.gov It showed IC50 values of 5.3 ± 0.1 μM (XTT assay) and 0.4 ± 0.04 μM (plaque reduction assay). thieme-connect.comnih.gov

While these findings on related prodelphinidins are promising, there is currently no specific data available from the reviewed literature on the antiviral effects of Gallocatechin-(4alpha->8)-epigallocatechin against the influenza virus. Broad-spectrum antiviral agents based on A-type proanthocyanidins are being investigated for their potential against respiratory viruses, which suggests that different types of proanthocyanidins may have varying antiviral specificities and mechanisms of action. nih.gov

Table 1: In Vitro Antiviral Activity of Prodelphinidin B-2 3'-O-gallate against HSV-2 nih.gov

| Assay Type | IC50 | CC50 (Vero cells) | Selectivity Index (SI) |

|---|---|---|---|

| XTT | 5.0 +/- 1.0 μM | 33.3 +/- 3.7 μM | 6.7 |

Table 2: In Vitro Antiviral Activity of Prodelphinidin B-2 3,3′-di-O-gallate against HSV-2 thieme-connect.comnih.gov

| Assay Type | IC50 |

|---|---|

| XTT | 5.3 +/- 0.1 μM |

Mechanisms of Action against Microbial Pathogens (e.g., interference with adhesion, replication)

The antiviral mechanisms of prodelphinidins appear to be multifaceted, involving interference with multiple stages of the viral life cycle. Studies on prodelphinidin B-2 3'-O-gallate suggest that it affects the late stage of HSV-2 infection. nih.gov Furthermore, this compound was shown to inhibit the attachment and penetration of the virus into the host cell. nih.gov

Similarly, mechanistic studies on prodelphinidin B-2 3,3′-di-O-gallate revealed that it inhibits HSV-2 attachment to Vero cells, interferes with viral penetration, and affects the late stages of the HSV-2 infection cycle. thieme-connect.comnih.gov At high concentrations, it also demonstrated virucidal activity. thieme-connect.comnih.gov

These findings indicate that prodelphinidins can exert their antiviral effects by targeting both the initial and later phases of viral replication, as well as by directly acting on the virus particles. The ability to interfere with viral attachment and entry is a common mechanism for many polyphenolic compounds. The specific molecular interactions underlying these mechanisms for Gallocatechin-(4alpha->8)-epigallocatechin have yet to be elucidated.

Cellular and Molecular Regulation

Modulation of Cell Proliferation and Viability in Cultured Cell Lines

Research into the effects of prodelphinidins on cell proliferation and viability has primarily focused on cancer cell lines, demonstrating significant antiproliferative and pro-apoptotic activities.

A study on prodelphinidin B-2 3'-O-gallate from green tea leaf found that it inhibited the proliferation of human non-small cell lung cancer A549 cells without showing toxic effects on normal WI-38 cells. nih.gov This compound was observed to block the cell cycle at the G0/G1 phase and induce apoptosis in the A549 cells. nih.gov The G0/G1 phase arrest was attributed to the p53-independent induction of p21/WAF1, and the apoptotic effect was linked to an enhancement in Fas/APO-1 and its ligands. nih.gov

Similarly, prodelphinidin B-2 3,3''-O-gallate, derived from the chemical oxidation of epigallocatechin-3-gallate, exhibited significant cytotoxicity against triple-negative breast cancer cells, with IC50 values ranging from 20–50 µM. nih.gov This compound inhibited proliferation, clone formation, and induced cell cycle arrest and apoptosis in MDA-MB453 cells. nih.gov Mechanistically, it was found to directly bind to Notch1, a key signaling protein in cancer development. nih.gov

Another study on prodelphinidin B-2 3,3'-di-O-gallate from Myrica rubra also showed that it inhibited the proliferation of A549 carcinoma cells by blocking cell cycle progression in the G0/G1 phase and inducing apoptosis. nih.gov

These findings suggest that prodelphinidins, including those structurally similar to Gallocatechin-(4alpha->8)-epigallocatechin, can modulate cell proliferation and viability, at least in cancer cell lines, through mechanisms involving cell cycle arrest and the induction of apoptosis. The effects on non-cancerous cell lines remain to be thoroughly investigated.

Table 3: Antiproliferative and Pro-apoptotic Effects of Prodelphinidin B Derivatives in Cancer Cell Lines

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Prodelphinidin B-2 3'-O-gallate | A549 (human non-small cell lung cancer) | Inhibited proliferation, G0/G1 cell cycle arrest, induced apoptosis. No toxic effects on normal WI-38 cells. | nih.gov |

| Prodelphinidin B-2 3,3''-O-gallate | Triple-negative breast cancer cells (e.g., MDA-MB453) | Significant cytotoxicity (IC50 20–50 µM), inhibited proliferation and clone formation, induced cell cycle arrest and apoptosis. Directly binds to Notch1. | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Gallocatechin-(4alpha->8)-epigallocatechin |

| Procyanidins |

| Flavonoids |

| Phloretin |

| Prodelphinidin B-2 3'-O-gallate |

| Prodelphinidin B-2 3,3′-di-O-gallate |

| Epigallocatechin-3-gallate |

| Delphinidin (B77816) |

| Catechin (B1668976) |

| Epicatechin |

| Epigallocatechin |

| Prodelphinidin B3 |

| Prodelphinidin B9 |

| Prodelphinidin C2 |

| Cyanidin |

| Myricetin |

| Amentoflavone |

| Kuwanon E |

| Isorhamnetin |

| Morusin |

| Theaflavin |

| Theaflavin-3-monogallate |

| Theaflavin-3'-monogallate |

Influence on Cell Differentiation and Extracellular Matrix Remodeling

Proanthocyanidins have demonstrated significant effects on the processes of cell differentiation and the remodeling of the extracellular matrix, particularly in the context of bone health. These effects are primarily centered on promoting the formation of bone-building cells (osteoblasts) and inhibiting the cells responsible for bone breakdown (osteoclasts).

Osteogenic Differentiation of Mesenchymal Stem Cells (In Vitro)

In vitro studies have shown that proanthocyanidins can stimulate the differentiation of mesenchymal stem cells into osteoblasts, a critical step in bone formation. nih.gov This process, known as osteogenesis, is enhanced by the presence of these compounds. Research indicates that proanthocyanidins can increase the activity of osteoblasts and promote the mineralization of the bone matrix, which is essential for building new bone tissue. nih.govresearchgate.net For instance, studies on periodontal ligament stem cells (PDLSCs) have revealed that proanthocyanidins can augment the expression of proteins associated with osteogenic differentiation. nih.gov

Anti-osteoclastogenic Activity (In Vitro)

Concurrent with promoting bone formation, proanthocyanidins also exhibit an inhibitory effect on the formation of osteoclasts (anti-osteoclastogenic activity). nih.govnih.gov Osteoclasts are responsible for bone resorption, and their excessive activity can lead to bone loss. Proanthocyanidins have been found to interfere with the signaling pathways that lead to the differentiation and activation of osteoclasts. nih.gov By curbing osteoclast activity, these compounds help to shift the balance towards bone formation, thereby contributing to skeletal stability. nih.govresearchgate.net

Regulation of Gene Expression (e.g., Runx2, BGLAP, RANKL)

The influence of proanthocyanidins on bone metabolism is underpinned by their ability to regulate the expression of key genes involved in bone cell function.

Runx2: Runt-related transcription factor 2 (Runx2) is a master regulator of osteoblast differentiation. Studies have demonstrated that proanthocyanidins can increase the expression of Runx2, thereby driving the development of bone-forming cells. nih.gov For example, procyanidin (B600670) B2, a related compound, has been shown to downregulate Runx2 expression in the context of vascular calcification, indicating a complex regulatory role depending on the cellular environment. mdpi.com

BGLAP: Bone gamma-carboxyglutamate (B555490) protein (BGLAP), also known as osteocalcin, is a protein produced by osteoblasts and is a marker for mature bone formation. Proanthocyanidins have been shown to enhance the expression of osteocalcin, further supporting their role in promoting osteogenesis. researchgate.net

RANKL: Receptor activator of nuclear factor kappa-B ligand (RANKL) is a crucial protein for the formation and activation of osteoclasts. Proanthocyanidins can suppress the expression of RANKL. nih.govnih.gov By reducing RANKL levels, they effectively decrease the stimulus for osteoclast development and bone resorption. nih.govnih.gov The ratio of Osteoprotegerin (OPG) to RANKL is a critical determinant of bone metabolism, and proanthocyanidins have been shown to favorably alter this ratio by decreasing RANKL. nih.gov

| Gene | Effect of Proanthocyanidins | Primary Function in Bone Metabolism |

| Runx2 | Upregulation in osteogenic cells | Master regulator of osteoblast differentiation |

| BGLAP (Osteocalcin) | Upregulation | Marker of mature osteoblast function and bone mineralization |

| RANKL | Downregulation | Key signaling molecule for osteoclast formation and activation |

Interaction with Signaling Pathways (e.g., pathways relevant to cellular stress response)

Proanthocyanidins are well-documented for their potent antioxidant properties and their ability to modulate signaling pathways associated with cellular stress. nih.govexlibrisgroup.comnih.govresearchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of numerous diseases. nih.govexlibrisgroup.comnih.govresearchgate.net Proanthocyanidins can counteract oxidative stress by directly scavenging free radicals and by influencing stress-activated signaling cascades. nih.gov While specific studies on Gallocatechin-(4alpha->8)-epigallocatechin's interaction with stress pathways are limited, the broader class of proanthocyanidins is known to interact with pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory and stress responses. researchgate.net

Metabolic Modulation (In Vitro and Animal Models)

Preclinical studies have highlighted the potential of proanthocyanidins and related compounds to modulate metabolic processes, particularly glucose metabolism.

Effects on Glucose Metabolism (e.g., Glucose Uptake, Insulin (B600854) Sensitivity)

Research suggests that proanthocyanidins may play a role in managing glucose homeostasis. nih.gov A closely related compound, epigallocatechin gallate (EGCG), has been shown to improve insulin signaling. nih.gov In animal models, EGCG has demonstrated the ability to enhance insulin sensitivity. nih.gov Mechanistically, EGCG has been found to interfere with inflammatory pathways in adipose tissue that are known to contribute to insulin resistance. nih.gov Furthermore, some studies indicate that proanthocyanidins may influence glucose uptake by cells, a critical step in maintaining normal blood sugar levels. nih.gov For instance, certain procyanidins have been observed to increase glucose uptake in adipocytes. nih.gov

| Compound/Class | Observed Effect on Glucose Metabolism | Potential Mechanism |

| Proanthocyanidins | Improved glucose homeostasis, increased glucose uptake in vitro | Modulation of cell-signaling pathways |

| Epigallocatechin gallate (EGCG) | Improved insulin signaling and sensitivity | Attenuation of inflammation in adipose tissue |

Influence on Lipid Homeostasis

The impact of Gallocatechin-(4alpha->8)-epigallocatechin on lipid homeostasis is an emerging area of investigation. While direct preclinical studies on this specific compound are limited, research on related prodelphinidins and tea polyphenols suggests a potential role in modulating lipid metabolism. One of the key mechanisms explored is the inhibition of digestive enzymes involved in lipid breakdown and absorption.

A study investigating the lipase (B570770) inhibitory activities of various tea polyphenols identified a derivative of Gallocatechin-(4alpha->8)-epigallocatechin, specifically prodelphinidin B4-3-O-gallate, as a potential inhibitor of pancreatic lipase. nih.gov Pancreatic lipase is a crucial enzyme for the digestion of dietary fats. The inhibition of this enzyme can lead to reduced fat absorption and may contribute to the regulation of lipid levels. The study reported a specific inhibitory concentration for this derivative, as detailed in the table below.

Table 1: Lipase Inhibitory Activity of a Gallocatechin-(4alpha->8)-epigallocatechin Derivative

| Compound | IC50 (μM) |

|---|---|

| Prodelphinidin B4-3-O-gallate | 0.25 |

IC50 represents the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov

It is important to note that this data pertains to a galloylated form of the compound. The presence of the galloyl moiety can significantly influence the biological activity of polyphenols. nih.gov Therefore, while indicative of the potential for this class of compounds to influence lipid metabolism, further research is required to determine the specific effects of Gallocatechin-(4alpha->8)-epigallocatechin on lipid homeostasis in preclinical models. General studies on proanthocyanidins suggest they may also influence lipid metabolism through various mechanisms, including effects on fatty acid synthesis and oxidation, but specific data for Gallocatechin-(4alpha->8)-epigallocatechin are not yet available. nih.govresearchgate.net

Interactions with Biological Macromolecules (In Vitro)

The biological effects of polyphenols are often mediated through their interactions with macromolecules such as proteins and enzymes. In vitro studies provide a foundational understanding of these interactions.

Currently, there is a lack of specific data in the scientific literature detailing the binding affinity of Gallocatechin-(4alpha->8)-epigallocatechin to proteins such as human serum albumin (HSA). HSA is the most abundant protein in human blood plasma and plays a crucial role in the transport of various endogenous and exogenous compounds. The binding of polyphenols to HSA can affect their stability, bioavailability, and distribution in the body.

General studies on proanthocyanidins have shown that they can bind to proteins, and this interaction is influenced by factors such as the protein's structure and the polyphenol's size and chemical characteristics. nih.gov For instance, proteins with a more open and flexible conformation and those rich in proline residues tend to have a higher affinity for tannins. nih.gov However, without specific experimental data for Gallocatechin-(4alpha->8)-epigallocatechin, its binding constant and the nature of its interaction with HSA remain to be elucidated.

Beyond its potential role in lipase inhibition, Gallocatechin-(4alpha->8)-epigallocatechin and related prodelphinidins may interact with a range of other enzymes. As mentioned, a galloylated derivative has shown inhibitory activity against pancreatic lipase. nih.gov

Broader studies on proanthocyanidins suggest that they can modulate the activity of various enzyme systems. For example, some proanthocyanidins have been reported to affect enzymes involved in inflammatory pathways, such as phospholipase A2, cyclooxygenase (COX), and lipoxygenase. However, specific inhibitory or activatory data for Gallocatechin-(4alpha->8)-epigallocatechin against these or other enzymes (not directly linked to clinical outcomes) are not currently available in the published literature. The interaction of polyphenols with enzymes is complex and can be either inhibitory or activatory, depending on the specific compound and enzyme . nih.gov Further research is necessary to characterize the broader enzymatic interaction profile of Gallocatechin-(4alpha->8)-epigallocatechin.

Research Directions and Future Perspectives

Comprehensive Elucidation of Gallocatechin-(4alpha->8)-epigallocatechin Biosynthesis and Regulatory Networks

The biosynthesis of Gallocatechin-(4alpha->8)-epigallocatechin is a specialized branch of the flavonoid pathway. nih.gov Its formation involves the condensation of two flavan-3-ol (B1228485) units: a (+)-gallocatechin and a (-)-epigallocatechin (B1671488), linked via a 4α→8 bond. nih.gov The precursor flavan-3-ol monomers are themselves synthesized through a series of enzymatic steps. Dihydroflavonols are converted to leucoanthocyanidins by dihydroflavonol 4-reductase (DFR). frontiersin.org These leucoanthocyanidins are then acted upon by two key enzymes:

Anthocyanidin synthase (ANS): This enzyme oxidizes leucoanthocyanidins to form unstable anthocyanidins. nih.gov These are subsequently converted to (-)-epigallocatechin (a 2,3-cis-flavan-3-ol) by anthocyanidin reductase (ANR). nih.govmdpi.com

Leucoanthocyanidin reductase (LAR): This enzyme directly reduces leucoanthocyanidins to form (+)-gallocatechin (a 2,3-trans-flavan-3-ol). mdpi.com

The precise mechanism of how these monomers are polymerized into specific oligomers like Gallocatechin-(4alpha->8)-epigallocatechin remains an area for deeper investigation. mdpi.com